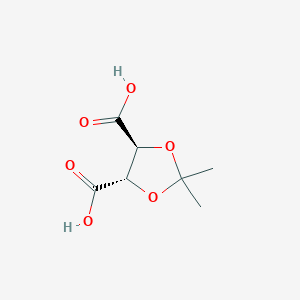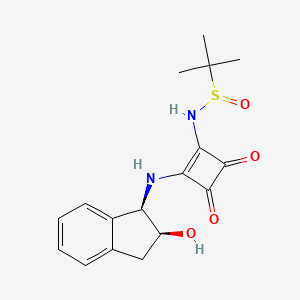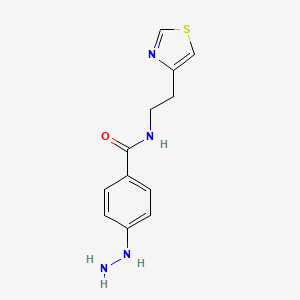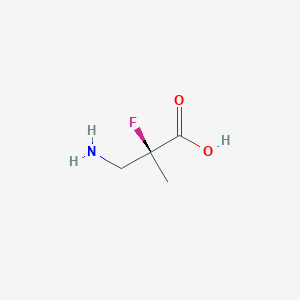
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound’s chirality arises from the presence of two stereocenters at the 4 and 5 positions of the dioxolane ring. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid typically involves the reaction of dimethyl malonate with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the dioxolane ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dicarboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific stereochemical properties.
作用机制
The mechanism by which (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring’s unique structure allows it to fit into specific binding sites, making it a valuable tool in the study of molecular interactions.
相似化合物的比较
Similar Compounds
- **(S,S)-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanol)
- **((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Uniqueness
What sets (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid apart from similar compounds is its specific stereochemistry and the presence of carboxylic acid groups. These features make it particularly useful in applications requiring precise control over molecular interactions and stereochemistry.
属性
分子式 |
C7H10O6 |
|---|---|
分子量 |
190.15 g/mol |
IUPAC 名称 |
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-7(2)12-3(5(8)9)4(13-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI 键 |
ZJRYLTPWHABKIT-IMJSIDKUSA-N |
手性 SMILES |
CC1(O[C@@H]([C@H](O1)C(=O)O)C(=O)O)C |
规范 SMILES |
CC1(OC(C(O1)C(=O)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)


![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)

![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)
![(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14803280.png)

![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)

![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)

![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)
